molecular formula C12H15ClOS B14545862 5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one CAS No. 61747-20-4

5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one

Cat. No.: B14545862
CAS No.: 61747-20-4
M. Wt: 242.77 g/mol
InChI Key: ZJEYRCSWWOBHKQ-UHFFFAOYSA-N
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Description

5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one is an organic compound with the molecular formula C12H15ClOS It is a chlorinated ketone with a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one typically involves the chlorination of 1-[4-(methylsulfanyl)phenyl]pentan-1-one. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the methylsulfanyl group plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-[4-phenoxyphenyl]pentan-1-one
  • 5-Chloro-1-[4-nitrophenyl]pentan-1-one
  • 5-Chloro-1-[4-iodophenyl]pentan-1-one

Uniqueness

5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61747-20-4

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

5-chloro-1-(4-methylsulfanylphenyl)pentan-1-one

InChI

InChI=1S/C12H15ClOS/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3

InChI Key

ZJEYRCSWWOBHKQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCCCCl

Origin of Product

United States

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